molecular formula C26H25N3O3S B10874024 N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide

N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide

Cat. No.: B10874024
M. Wt: 459.6 g/mol
InChI Key: OFIWBWLGCAPGHB-UHFFFAOYSA-N
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Description

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.

Scientific Research Applications

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its quinoxaline core.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N1-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The sulfonyl and amide groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-3-[(4-METHYLPHENYL)SULFONYL]PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other quinoxaline derivatives and similar compounds.

Properties

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(2-ethyl-5-quinoxalin-2-ylphenyl)-3-(4-methylphenyl)sulfonylpropanamide

InChI

InChI=1S/C26H25N3O3S/c1-3-19-10-11-20(25-17-27-22-6-4-5-7-23(22)28-25)16-24(19)29-26(30)14-15-33(31,32)21-12-8-18(2)9-13-21/h4-13,16-17H,3,14-15H2,1-2H3,(H,29,30)

InChI Key

OFIWBWLGCAPGHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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